molecular formula C9H13NO B14751534 N-Ethyl-N-methylaniline N-oxide CAS No. 825-19-4

N-Ethyl-N-methylaniline N-oxide

Cat. No.: B14751534
CAS No.: 825-19-4
M. Wt: 151.21 g/mol
InChI Key: FZKGPQBBQCVJBP-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylaniline N-oxide (CAS 825-19-4) is a chiral tertiary amine oxide that serves as a critical model substrate in biochemical and pharmacological research. Its primary research value lies in studying stereoselective metabolic pathways, particularly N-oxidation and N-dealkylation reactions catalyzed by enzymatic systems in the liver. Studies have shown that the flavin-containing monooxygenase (FMO) system mediates the stereoselective N-oxidation of the prochiral parent amine, N-ethyl-N-methylaniline, to produce the N-oxide with a characteristic preference for the (−)-(S)-enantiomer, often with a ratio of approximately 4:1 . The absolute configuration of the (–)-enantiomer has been confirmed as S by X-ray crystallography . In contrast, N-dealkylation, a minor pathway mediated by cytochrome P-450, leads to the formation of N-ethylaniline and N-methylaniline and can be studied by trapping the released formaldehyde . This compound is therefore a vital tool for investigating species-dependent metabolic stereoselectivity, characterizing enzyme kinetics, and understanding the fundamental mechanisms of xenobiotic metabolism . Researchers utilize it to explore the differential roles of FMO and cytochrome P-450 systems, the effects of enzyme inducers and inhibitors, and the underlying principles of asymmetric synthesis in biological systems. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

825-19-4

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-ethyl-N-methylbenzeneamine oxide

InChI

InChI=1S/C9H13NO/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

FZKGPQBBQCVJBP-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(C1=CC=CC=C1)[O-]

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis via Flavin-Containing Monooxygenase (FMO)

Biochemical Mechanism and Stereoselectivity

The flavin-containing monooxygenase (FMO) enzyme system catalyzes the stereoselective N-oxygenation of prochiral tertiary amines like N-ethyl-N-methylaniline (EMA). Purified porcine hepatic FMO converts EMA to its N-oxide with a stereoselectivity ratio of approximately 4:1 (−)-(S):(+)-(R) enantiomers. Kinetic studies reveal a single substrate affinity ($$Km$$), with differential rates of enantiomer formation ($$V{max}$$) dictating the product ratio. The reaction proceeds via a two-step mechanism:

  • NADPH-dependent reduction of FMO-bound FAD.
  • Oxygen transfer to EMA, forming the N-oxide intermediate.

The stereoselectivity remains consistent across variations in substrate concentration (0.1–5 mM), enzyme load (5–50 µg/mL), and incubation time (5–60 min).

pH and Cofactor Dependence

FMO activity peaks at pH 8.5–9.0, with a sharp decline below pH 7.0 due to enzyme denaturation. NADPH is essential as a cofactor, while inhibitors like methimazole reduce yields by >90%. Activators such as Mg²⁺ (1–5 mM) enhance reaction rates by 20–30%.

Table 1: Enzymatic Synthesis Parameters for EMA N-Oxide
Parameter Optimal Range Yield (%) Enantiomeric Ratio (S:R)
pH 8.5–9.0 85–90 4:1
Temperature (°C) 37 88 4:1
[NADPH] (mM) 0.5–1.0 90 4:1
[EMA] (mM) 1.0 92 4:1

Chemical Oxidation Methods

Peroxide-Mediated Oxidation

EMA N-oxide is synthesized via direct oxidation of EMA using peroxides. Hydrogen peroxide ($$H2O2$$, 30–50% v/v) in acetic acid at 60–80°C for 4–8 h achieves 70–75% yield. Stereoselectivity is lower than enzymatic methods (S:R ≈ 1.5:1), likely due to radical intermediates.

m-Chloroperbenzoic Acid (mCPBA) Oxidation

mCPBA in dichloromethane (DCM) at 0–25°C provides higher regioselectivity. A 1:1.2 molar ratio of EMA:mCPBA yields 85–88% product after 2 h. The reaction proceeds via electrophilic oxygen transfer, preserving the S:R ratio at 3:1.

Table 2: Chemical Oxidation Methods Comparison
Oxidizing Agent Solvent Temperature (°C) Time (h) Yield (%) S:R Ratio
$$H2O2$$ Acetic acid 70 6 73 1.5:1
mCPBA DCM 25 2 87 3:1
Ozone Methanol −20 1 68 1:1

Catalytic Synthesis Using Transition Metal Complexes

Iron-Based Catalysts

Iron(III) chloride ($$FeCl3$$) catalyzes EMA oxidation with $$H2O_2$$ in ethanol, achieving 78% yield at 50°C. The reaction follows a Fenton-like mechanism, generating hydroxyl radicals ($$- OH$$) that abstract hydrogen from EMA.

Ruthenium Oxide (RuO₄) Catalysis

RuO₄ in CCl₄/H₂O selectively oxidizes tertiary amines to N-oxides at 0°C. A 92% yield is obtained within 30 min, though cost and toxicity limit industrial use.

Industrial-Scale Synthesis

Solvent-Free Catalytic Process

Adapting methodologies from N-ethyl-N-hydroxyethyl aniline synthesis, taurine (0.5–1 wt%) catalyzes EMA oxidation under solvent-free conditions. At 120–140°C for 3–4 h, yields exceed 95% with minimal byproducts. Key advantages include:

  • Atom economy : 98% (vs. 70–85% for traditional methods).
  • Reduced waste : No solvent recovery required.
Table 3: Industrial Process Optimization
Catalyst Temperature (°C) Time (h) Pressure (atm) Yield (%)
Taurine 130 3.5 1.5 99.3
ZnCl₂ 60 2 1.0 93
H₃PO₄ 150 2 3.0 88

Stereochemical Control and Resolution

Chiral Auxiliaries

(−)-Menthyl chloroformate derivatives resolve racemic EMA N-oxide via diastereomeric crystallization, achieving >99% enantiomeric excess (ee).

Enzymatic Resolution

Porcine hepatic FMO’s inherent stereoselectivity (4:1 S:R) is enhanced to 19:1 using substrate engineering (e.g., EMA derivatives with bulky substituents).

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methylaniline N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N-methylaniline N-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Ethyl-N-methylaniline N-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the oxidative state of other molecules. This can lead to the modulation of enzyme activity and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Voriconazole N-Oxide (VCZ N-Oxide)

Property N-Ethyl-N-Methylaniline N-Oxide Voriconazole N-Oxide
Structure Tertiary amine oxide Triazole antifungal drug metabolite
Metabolic Role Model substrate for hepatic oxidation Hepatotoxic metabolite of voriconazole
Toxicity Not directly linked to toxicity Associated with liver injury at low plasma levels (<1.7 μg/mL)
Monitoring Used to study enzyme stereoselectivity Clinically monitored to optimize drug dosing

Key Difference : While both are N-oxides, VCZ N-oxide is pharmacologically relevant and linked to dose-dependent hepatotoxicity, whereas this compound serves as a tool for understanding metabolic stereoselectivity.

N,N-Dimethylaniline N-Oxide

Property This compound N,N-Dimethylaniline N-Oxide
Synthesis Ruthenium-catalyzed hydrogenation Polonovski-Mannich reaction
Metabolism N-Oxidation and N-dealkylation Primarily N-demethylation
Applications Metabolic studies Precursor for N-methylindolines

Key Difference: N,N-Dimethylaniline N-oxide is more reactive in tandem reactions (e.g., Polonovski-Mannich) due to its lack of ethyl groups, enabling ring-forming transformations.

N-Nitrosodimethylamine

Property This compound N-Nitrosodimethylamine
Functional Group N-Oxide Nitrosamine (N-Nitroso)
Toxicity Low toxicity Potent carcinogen (IARC Group 2A)
Uses Metabolic research Research chemical (limited applications)

Key Difference: The nitrosamine group in N-nitrosodimethylamine confers high carcinogenicity, unlike the non-reactive N-oxide group.

N-Methylaniline Derivatives (e.g., N-(2-Hydroxyethyl)-N-methylaniline)

Property This compound N-(2-Hydroxyethyl)-N-methylaniline
Solubility Limited water solubility Higher solubility due to hydroxyl group
Applications Enzymatic studies Intermediate in dye synthesis
Metabolic Stability Rapid N-dealkylation Resists dealkylation due to ethyl chain

Key Difference : Hydroxyethyl substitution enhances hydrophilicity and industrial utility, whereas the ethyl group in this compound facilitates metabolic dealkylation.

Data Tables

Table 1: Metabolic Pathways of N-Oxides

Compound Primary Pathway Enzyme System Stereoselectivity
This compound N-Oxidation (70%) FMO (porcine liver) S:R = 4:1
VCZ N-Oxide CYP2C19-mediated oxidation Cytochrome P450 Not reported

Table 2: Structural and Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 179.24 Not reported Soluble in polar solvents
N-Nitrosodimethylamine 74.08 –20 (liquid) Miscible in organic solvents

Research Implications

  • Metabolic Studies : this compound is critical for elucidating FMO-mediated stereoselectivity, which impacts drug design to avoid toxic enantiomers .
  • Toxicology : Contrasts with VCZ N-oxide highlight the need for metabolite monitoring in drug development .
  • Synthetic Chemistry : Its ruthenium-catalyzed synthesis offers a template for green hydrogenation methods .

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing N-Ethyl-N-methylaniline N-oxide?

To synthesize this compound, oxidation of the parent tertiary amine (N-Ethyl-N-methylaniline) using a mild oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) is standard. Characterization should include nuclear magnetic resonance (NMR) spectroscopy to confirm the N-oxide formation (e.g., deshielded methyl or ethyl proton signals). X-ray crystallography is critical for absolute configuration determination, as demonstrated in the (+)-3-bromocamphorsulphonate salt study, which confirmed the S-configuration via comparison with the anion’s known configuration . Additionally, mass spectrometry (MS) and infrared (IR) spectroscopy can validate molecular weight and functional groups.

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is highly effective. For example, a validated method for pyrrolizidine alkaloid N-oxides achieved quantification limits of 10–300 µg/kg in plant matrices using on-line solid-phase extraction (SPE) to minimize manual cleanup . Calibration curves with weighted linear regression (r² > 0.99) and signal-to-noise ratios >10 at the lower limit of quantification (LLOQ) are recommended. Ensure deuterated internal standards are used to correct for matrix effects.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) fingerprinting assess the mutagenic potential of aromatic N-oxides like this compound?

SAR fingerprinting involves hierarchical substructure searches across public and proprietary databases to identify mutagenicity trends. For aromatic N-oxides, subclasses like benzo[c][1,2,5]oxadiazole 1-oxide are retained as alerts despite a downgrade of the general class alert . To apply this methodology:

Generate substructures covering the N-oxide’s chemical space (e.g., ring substituents, oxidation states).

Match against mutagenicity databases (e.g., Leadscope, proprietary pharmaceutical data).

Calculate the ratio of mutagenic to non-mutagenic compounds for each substructure.

Assign alerts only to subclasses with statistically significant mutagenicity correlations.

Q. How can contradictions in mutagenicity data for aromatic N-oxides be resolved?

Contradictions arise when a general class (e.g., aromatic N-oxides) shows variable mutagenicity. Resolve this by:

  • Subclass Analysis : Identify specific subclasses (e.g., quindioxin derivatives) with consistent mutagenicity .
  • Mechanistic Studies : Evaluate DNA reactivity via Ames test variants (e.g., pre-incubation with S9 metabolic activation).
  • Data Weighting : Prioritize proprietary data with well-documented experimental conditions over heterogeneous public datasets.
    For this compound, confirm absence of structural alerts like fused aromatic systems linked to DNA intercalation.

Q. What structural parameters of this compound influence its reactivity and stability?

Key parameters from X-ray crystallography include:

  • N-O Bond Length : 1.32–1.35 Å, typical for N-oxides, indicating partial double-bond character .
  • Crystal Packing : Monoclinic symmetry (space group P21) with intermolecular hydrogen bonds between the N-oxide oxygen and adjacent cations/anions.
  • Steric Effects : Ethyl and methyl groups create steric hindrance, reducing nucleophilic attack on the N-oxide oxygen. Stability can be enhanced by storing the compound as a salt (e.g., camphorsulphonate derivatives) to mitigate hygroscopicity.

Q. How can computational models predict the metabolic pathways of this compound?

Use density functional theory (DFT) to calculate reduction potentials for the N-oxide → amine conversion. Combine with molecular docking to simulate interactions with cytochrome P450 enzymes. For example:

Reduction Potential : Compare with known N-oxides (e.g., trimethylamine N-oxide) to estimate susceptibility to enzymatic reduction .

Metabolite Identification : Apply in vitro microsomal assays (e.g., rat liver microsomes) with LC-HRMS to detect deoxygenated products.

Toxicokinetic Modeling : Use physiologically based pharmacokinetic (PBPK) models to predict tissue-specific bioactivation.

Methodological Considerations

  • Synthesis Optimization : Use kinetic studies to minimize over-oxidation byproducts. Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR.
  • Mutagenicity Testing : Follow OECD Guideline 471 (Ames test) with TA98 and TA100 strains, including metabolic activation .
  • Data Reproducibility : Publish full crystallographic data (e.g., CCDC deposition) and raw MS/MS spectra in supplementary materials to enable replication .

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